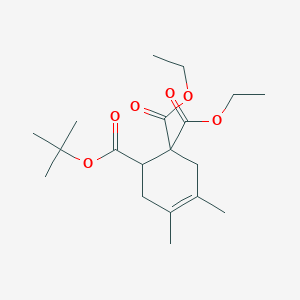
2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate, also known as t-Boc-diethyl-dimethyl-cyclohexane-1,1,2-tricarboxylate, is a type of organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of about 48°C. This compound has been used in a range of scientific studies, including those related to the synthesis of polymers, the development of new catalysts, and the synthesis of pharmaceuticals.
Applications De Recherche Scientifique
T-Boc-diethyl-dimethyl-cyclohexane-1,1,2-tricarboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, the development of new catalysts, and the synthesis of pharmaceuticals. It has also been used in the synthesis of polymers for use in medical devices, such as drug delivery systems, and for the production of polymeric films for use in food packaging. In addition, it has been used in the synthesis of pharmaceuticals for the treatment of various diseases, including cancer and Alzheimer’s disease.
Mécanisme D'action
The mechanism of action of 2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylatel-dimethyl-cyclohexane-1,1,2-tricarboxylate is not completely understood. However, it is believed that the compound acts as a proton donor, which can be used to catalyze a variety of chemical reactions. Additionally, it is thought to be able to form hydrogen bonds with other molecules, which can facilitate the transfer of electrons and the formation of new chemical bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylatel-dimethyl-cyclohexane-1,1,2-tricarboxylate are not fully understood. However, it is believed to have some effect on the metabolism of proteins and carbohydrates, as well as on the production of hormones. Additionally, it is thought to have some effect on the synthesis of fatty acids and on the production of energy.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylatel-dimethyl-cyclohexane-1,1,2-tricarboxylate in laboratory experiments is that it is a relatively stable compound that is readily available and easy to use. Additionally, it can be used as a proton donor in a variety of chemical reactions, and it can form hydrogen bonds with other molecules, which can facilitate the transfer of electrons and the formation of new chemical bonds.
The main limitation of using 2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylatel-dimethyl-cyclohexane-1,1,2-tricarboxylate in laboratory experiments is that its mechanism of action is not fully understood, and its biochemical and physiological effects are not fully understood. Additionally, it is not known whether the compound is safe for use in humans or animals.
Orientations Futures
For research on 2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylatel-dimethyl-cyclohexane-1,1,2-tricarboxylate include further exploration of its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to determine the safety of the compound for use in humans and animals. Additionally, further research could be conducted to explore the potential use of the compound in the synthesis of polymers, the development of new catalysts, and the synthesis of pharmaceuticals. Finally, further research could be conducted to explore the potential use of the compound in the synthesis of materials for use in medical devices, such as drug delivery systems, and for the production of polymeric films for use in food packaging.
Méthodes De Synthèse
The synthesis of 2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylatel-dimethyl-cyclohexane-1,1,2-tricarboxylate is typically achieved through a reaction between the corresponding tert-butyl ester of the cyclohexane-1,1,2-tricarboxylic acid and diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate in the presence of an acid catalyst. The reaction is typically conducted at room temperature and is generally complete after a few hours.
Propriétés
IUPAC Name |
2-O-tert-butyl 1-O,1-O'-diethyl 4,5-dimethylcyclohex-4-ene-1,1,2-tricarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O6/c1-8-23-16(21)19(17(22)24-9-2)11-13(4)12(3)10-14(19)15(20)25-18(5,6)7/h14H,8-11H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNDJJGEVIECOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=C(CC1C(=O)OC(C)(C)C)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2911260.png)
![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2911261.png)
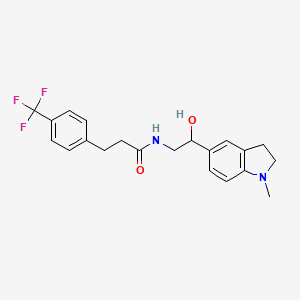
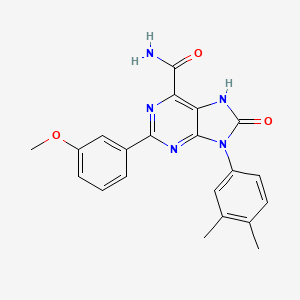
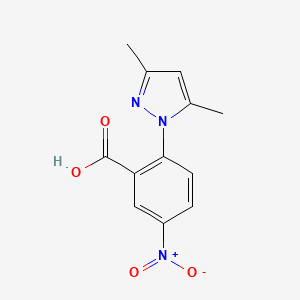

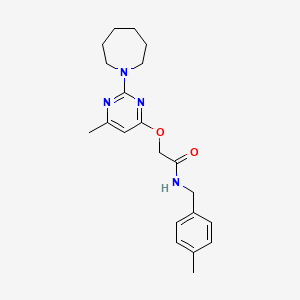

![2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2911273.png)
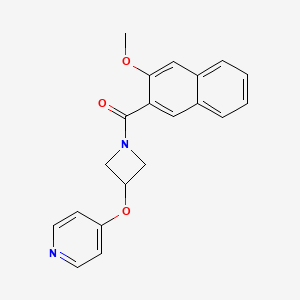
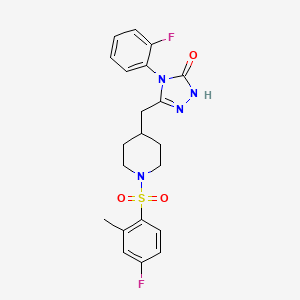


![({3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid](/img/structure/B2911279.png)